Ent-Galantamine
Ent-Galantamine
Ent-Galantamine is the (+) enantiomer of Galanthamine and acts as a selective inhibitor of acetylcholinesterase(AChE).
Brand Name:
Vulcanchem
CAS No.:
60384-53-4
VCID:
VC0192826
InChI:
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1
SMILES:
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula:
C17H21NO3
Molecular Weight:
287.35 g/mol
Ent-Galantamine
CAS No.: 60384-53-4
Impurities
VCID: VC0192826
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
Purity: > 95%
CAS No. | 60384-53-4 |
---|---|
Product Name | Ent-Galantamine |
Molecular Formula | C17H21NO3 |
Molecular Weight | 287.35 g/mol |
IUPAC Name | (1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1 |
Standard InChIKey | ASUTZQLVASHGKV-SUYBPPKGSA-N |
Isomeric SMILES | CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | Off-White Solid |
Melting Point | 123-126°C |
Description | Ent-Galantamine is the (+) enantiomer of Galanthamine and acts as a selective inhibitor of acetylcholinesterase(AChE). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Galantamine Impurity F; (4aR,6S,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol; (+)-Galanthamine |
PubChem Compound | 906210 |
Last Modified | Nov 11 2021 |
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